Glydip

Description

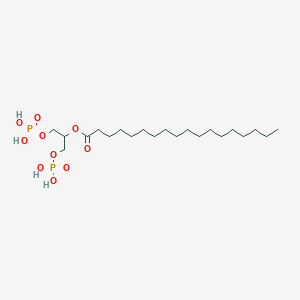

Structure

2D Structure

Properties

CAS No. |

122276-84-0 |

|---|---|

Molecular Formula |

C21H44O10P2 |

Molecular Weight |

518.5 g/mol |

IUPAC Name |

1,3-diphosphonooxypropan-2-yl octadecanoate |

InChI |

InChI=1S/C21H44O10P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)31-20(18-29-32(23,24)25)19-30-33(26,27)28/h20H,2-19H2,1H3,(H2,23,24,25)(H2,26,27,28) |

InChI Key |

IKKVADOYYWRGPF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O |

Other CAS No. |

122276-84-0 |

Synonyms |

2-O-stearoylglycerol-1,3-biphosphate Glydip |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Glimepiride on Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of glimepiride (B1671586) on pancreatic beta-cells, providing a comprehensive overview for researchers, scientists, and drug development professionals. Glimepiride, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus, primarily by stimulating insulin (B600854) secretion from pancreatic beta-cells.[1][2] This document delves into the molecular interactions, signaling cascades, and quantitative parameters that define its therapeutic effect.

Molecular Target and Binding Characteristics

The principal target of glimepiride in pancreatic beta-cells is the ATP-sensitive potassium (KATP) channel.[2][3] This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][5][6] Glimepiride exerts its effect by binding to the SUR1 subunit of this complex.[3]

Glimepiride's binding to SUR1 is characterized by a high affinity and a rapid association and dissociation rate, which is a distinguishing feature compared to other sulfonylureas like glibenclamide.[7] Some studies suggest that glimepiride binds to a 65-kDa protein on the beta-cell membrane, which is associated with the KATP channel but may be distinct from the binding site of other sulfonylureas.[1][8]

The Signaling Cascade of Insulin Secretion

The binding of glimepiride to the SUR1 subunit initiates a cascade of events culminating in the exocytosis of insulin-containing granules. This process can be dissected into the following key steps:

-

KATP Channel Closure: Glimepiride binding induces a conformational change in the SUR1 subunit, leading to the closure of the associated Kir6.2 potassium channel.[3][9]

-

Membrane Depolarization: The closure of the KATP channels inhibits the efflux of potassium ions from the beta-cell. This reduction in outward potassium current leads to the depolarization of the cell membrane.[2]

-

Calcium Influx: The membrane depolarization activates voltage-dependent calcium channels (VDCCs), causing an influx of extracellular calcium ions into the beta-cell.[2][9][10][11] This results in a significant increase in the intracellular calcium concentration.[10][11][12]

-

Insulin Granule Exocytosis: The rise in intracellular calcium is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream, a process known as exocytosis.[3][9][10][11]

Below is a diagram illustrating this core signaling pathway.

Caption: Core signaling pathway of glimepiride-induced insulin secretion in pancreatic beta-cells.

Quantitative Data on Glimepiride's Action

The interaction of glimepiride with KATP channels has been quantified in various experimental settings. The following table summarizes key quantitative data, providing a comparative perspective on its potency.

| Parameter | Value | Channel Subtype | Experimental System | Reference |

| IC₅₀ (High-Affinity Site) | 3.0 ± 0.5 nM | Kir6.2/SUR1 (β-cell type) | Xenopus oocytes | [4] |

| IC₅₀ (Low-Affinity Site) | 234 ± 139 µM | Kir6.2/SUR1 (β-cell type) | Xenopus oocytes | [4] |

| IC₅₀ (High-Affinity Site) | 5.4 ± 0.1 nM | Kir6.2/SUR2A (cardiac type) | Xenopus oocytes | [4] |

| IC₅₀ (Low-Affinity Site) | 104 ± 56 µM | Kir6.2/SUR2A (cardiac type) | Xenopus oocytes | [4] |

| IC₅₀ (High-Affinity Site) | 7.3 ± 0.2 nM | Kir6.2/SUR2B (smooth muscle type) | Xenopus oocytes | [4] |

| IC₅₀ (Low-Affinity Site) | 98.9 ± 75 µM | Kir6.2/SUR2B (smooth muscle type) | Xenopus oocytes | [4] |

| IC₅₀ | 6.8 nM | Native cardiac KATP channels | Rat cardiac myocytes | [13] |

| IC₅₀ | 6.2 nM | Cloned cardiac KATP channels (Kir6.2/SUR2A) | HEK 293 cells | [13] |

Detailed Experimental Protocols

The elucidation of glimepiride's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Electrophysiological Recording of KATP Channel Activity in Xenopus Oocytes

This method is used to directly measure the effect of glimepiride on the electrical currents flowing through KATP channels.

Protocol:

-

Oocyte Preparation: Harvest oocytes from female Xenopus laevis frogs and defolliculate by enzymatic digestion.

-

cRNA Injection: Inject cRNA encoding the desired KATP channel subunits (e.g., Kir6.2 and SUR1) into the oocytes. Incubate the oocytes for 1-4 days to allow for protein expression.

-

Patch-Clamp Recording: Use the giant inside-out patch-clamp technique to record macroscopic currents from the oocyte membrane.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 250–500 kΩ.

-

Fill the pipette with a solution containing KCl, EGTA, and HEPES, buffered to a physiological pH.

-

Form a high-resistance seal with the oocyte membrane and then excise the membrane patch.

-

-

Drug Application: Perfuse the intracellular face of the membrane patch with a solution containing ATP to modulate channel activity and various concentrations of glimepiride.

-

Data Analysis: Record the resulting potassium currents and analyze the dose-dependent inhibition by glimepiride to determine the IC₅₀ values.

Caption: Experimental workflow for patch-clamp analysis of glimepiride's effect on KATP channels.

Insulin Secretion Assay from Perifused Pancreatic Islets

This protocol measures the amount of insulin released from isolated pancreatic islets in response to glimepiride.

Protocol:

-

Islet Isolation: Isolate pancreatic islets from rats by collagenase digestion of the pancreas followed by purification on a density gradient.

-

Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

-

Perifusion: Place a batch of islets into a perifusion chamber and perifuse with a buffer solution containing a basal glucose concentration.

-

Stimulation: Switch the perifusion solution to one containing a stimulatory concentration of glucose and/or different concentrations of glimepiride.

-

Sample Collection: Collect fractions of the perifusate at regular intervals.

-

Insulin Measurement: Measure the insulin concentration in each fraction using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the insulin secretion rate over time to observe the dynamics of insulin release in response to glimepiride.

Extrapancreatic Effects of Glimepiride

While its primary action is on pancreatic beta-cells, glimepiride also exhibits extrapancreatic effects that contribute to its glucose-lowering activity.[1][9] These include:

-

Increased Insulin Sensitivity: Glimepiride can improve the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[3][9][14] This is thought to be mediated by an increase in the number of active glucose transporter molecules (GLUT4) in the plasma membranes of these cells, leading to stimulated glucose uptake.[3][7][9]

-

Hepatic Glucose Production: Glimepiride may inhibit glucose production in the liver by increasing the intracellular concentration of fructose-2,6-bisphosphate, which in turn inhibits gluconeogenesis.[9]

Conclusion

Glimepiride's mechanism of action on pancreatic beta-cells is a well-defined process initiated by its high-affinity binding to the SUR1 subunit of the KATP channel. This triggers a cascade of events leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development in the field of diabetes therapeutics. Understanding both the pancreatic and extrapancreatic effects of glimepiride is crucial for optimizing its clinical use and for the design of novel antidiabetic agents.

References

- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glimepiride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 4. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the molecular mode of action of the sulfonylurea, glimepiride, at beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glimepiride Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 10. Frontiers | Ca2+ signaling and metabolic stress-induced pancreatic β-cell failure [frontiersin.org]

- 11. Ca2+ signaling and metabolic stress-induced pancreatic β-cell failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium signaling in pancreatic β-cells in health and in Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Glimepiride: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride (B1671586) is a third-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is rooted in a dual mechanism of action that includes stimulating insulin (B600854) secretion from pancreatic β-cells and enhancing insulin sensitivity in peripheral tissues.[3][4][5] This technical guide provides an in-depth examination of the molecular structure, physicochemical characteristics, synthesis, and chemical properties of glimepiride. It details its mechanism of action through specific signaling pathways, structure-activity relationships, and comprehensive pharmacokinetic parameters. Furthermore, this document outlines key experimental protocols for its analysis, serving as a critical resource for professionals in pharmaceutical research and development.

Molecular Structure and Identification

Glimepiride is chemically identified as 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea.[6] It is a white to yellowish-white, crystalline, and practically odorless powder.[6]

Key Identifiers:

-

IUPAC Name: 3-Ethyl-4-methyl-N-[2-(4-{[(trans-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide[3]

Physicochemical and Pharmacokinetic Properties

The chemical and pharmacokinetic properties of glimepiride are summarized below. These tables provide essential data for formulation development, analytical method design, and understanding its biological fate.

Table 1: Physicochemical Properties of Glimepiride

| Property | Value | References |

| Melting Point | 207 °C | [3][7] |

| Solubility | Practically insoluble in water. | [6] |

| Soluble in DMSO (~3 mg/mL) and DMF (~10 mg/mL). | [8] | |

| Sparingly soluble in aqueous buffers. | [8] | |

| Water solubility reported as 0.0038 mg/mL. | [9] | |

| LogP (Lipophilicity) | 3.5 | [7] |

| Topological Polar Surface Area | 133 Ų | [10] |

| Hydrogen Bond Donor Count | 3 | [10] |

| Hydrogen Bond Acceptor Count | 5 | [10] |

Table 2: Pharmacokinetic Parameters of Glimepiride

| Parameter | Value | References |

| Bioavailability | 100% (complete absorption) | [3][6][11] |

| Time to Peak Effect (Tmin) | 2-3 hours | [3][6] |

| Protein Binding | >99.5% | [3] |

| Metabolism | Hepatic, via CYP2C9, to active metabolite M1 and inactive metabolite M2. | [1][3][7] |

| Elimination Half-Life | 5-8 hours (parent drug); 3-6 hours (M1 metabolite) | [1][3] |

| Duration of Action | ~24 hours | [3] |

| Excretion | ~60% in urine, ~40% in feces. | [3][7] |

| Total Body Clearance | 47.8 mL/min | [7] |

| Cmax (1 mg dose) | 102.4 ± 47.7 ng/mL | [6] |

| AUC(0-last) (1 mg dose) | 338.8 ± 203.1 ng·hr/mL | [6] |

Chemical Synthesis

The synthesis of glimepiride involves a multi-step process. A common pathway begins with the condensation of 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608) with 2-phenylethyl isocyanate.[12] The resulting product undergoes chlorosulfonation, followed by amination to form a key sulfonamide intermediate. This intermediate is then reacted with trans-4-methylcyclohexyl isocyanate to yield the final glimepiride molecule.[12][13][14] This process avoids the use of hazardous reagents like phosgene.[15]

Caption: A generalized pathway for the chemical synthesis of Glimepiride.

Mechanism of Action

Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.[6]

Pancreatic Action: Insulin Secretion

The primary mechanism involves the blockade of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[4][7][16] Glimepiride binds with high affinity to the 65-kDa protein subunit of the sulfonylurea receptor 1 (SUR1), which is associated with the inwardly rectifying potassium channel Kir6.2.[5][17][18] This binding inhibits the channel, leading to a reduction in potassium efflux and subsequent depolarization of the cell membrane. The depolarization activates voltage-dependent calcium channels, causing an influx of calcium ions.[4] The resulting increase in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby releasing insulin into the bloodstream.[1][4]

Caption: Pancreatic signaling pathway of Glimepiride leading to insulin secretion.

Extrapancreatic Action: Insulin Sensitivity

In addition to stimulating insulin release, glimepiride has extrapancreatic effects, which include increasing the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[4][6] This action is thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates greater glucose uptake from the bloodstream.[4][5]

Structure-Activity Relationship (SAR)

The molecular structure of glimepiride is critical to its function as a potent hypoglycemic agent. Key structural features include:

-

Sulfonylurea Core: The central sulfonylurea moiety (-SO₂NHCONH-) is essential for binding to the SUR1 receptor and is a defining feature of this class of drugs.

-

N-Acylurea Group: The 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide group contributes significantly to the drug's high potency and long duration of action, distinguishing it from earlier-generation sulfonylureas.[16]

-

Ethylphenyl Linker: This aromatic group provides a crucial spacer between the sulfonylurea core and the acylurea moiety.

-

trans-4-Methylcyclohexyl Group: This lipophilic group on the urea (B33335) nitrogen enhances the drug's binding affinity to the receptor and influences its pharmacokinetic profile, including its high plasma protein binding.

The distinct binding properties of glimepiride to the SUR1 subunit, characterized by rapid association and dissociation, may contribute to a more physiological pattern of insulin release compared to other sulfonylureas.[5]

Analytical Methodologies

A variety of analytical techniques are employed for the determination of glimepiride in biological samples and pharmaceutical formulations.[19] The most common methods include High-Performance Liquid Chromatography (HPLC) with various detectors (UV, Mass Spectrometry) and UV-Visible Spectrophotometry.[19][20]

Experimental Protocol: UPLC-MS/MS for Glimepiride in Human Plasma

This section details a validated bioanalytical method for the quantification of glimepiride in human plasma, adapted from published protocols.[21][22][23]

1. Objective: To determine the concentration of glimepiride in human plasma samples.

2. Materials and Reagents:

-

Glimepiride reference standard

-

Glimepiride-d5 (Internal Standard, IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium formate (B1220265) (or Formic Acid)

-

Methanol (HPLC grade)

-

Human plasma (blank)

-

Ultrapure water

3. Instrumentation:

-

UPLC System (e.g., Waters Acquity)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with Electrospray Ionization (ESI) source

-

Analytical Column: Acquity UPLC BEH C18 or equivalent

4. Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., Glimepiride-d5).

-

Add 750 µL of acetonitrile to precipitate plasma proteins.[21]

-

Vortex the mixture for approximately 30 seconds.

-

Centrifuge at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.[21]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at ~60 °C.

-

Reconstitute the residue in 250 µL of the mobile phase.[21]

-

Vortex briefly and inject a small volume (e.g., 10 µL) into the UPLC-MS/MS system.

5. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Isocratic: Acetonitrile and 0.1% Ammonium Formate (70:30, v/v)[21] |

| Flow Rate | 0.30 mL/min[21] |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Glimepiride: m/z 491.2 → 126.0; Glimepiride-d5 (IS): m/z 496.2 → 131.0[21] |

6. Validation Parameters:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA).[21][22]

-

A typical linearity range is 1-100 ng/mL.[21]

Analytical Workflow Diagram

Caption: Workflow for the bioanalysis of Glimepiride in plasma by UPLC-MS/MS.

References

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glimepiride - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Glimepiride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. ClinPGx [clinpgx.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Glimepiride synthesis - chemicalbook [chemicalbook.com]

- 14. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Glimepiride | 93479-97-1 [chemicalbook.com]

- 17. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A review of analytical techniques for determination of glimepiride: present and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. iosrjournals.org [iosrjournals.org]

- 22. ijpras.com [ijpras.com]

- 23. An UPLC-MS/MS method for the analysis of glimepiride and fluoxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Glimepiride In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of glimepiride (B1671586), a second-generation sulfonylurea widely used in the management of type 2 diabetes mellitus (T2DM). The document synthesizes key data from preclinical and clinical studies, details common experimental methodologies, and illustrates core concepts through signaling pathway and workflow diagrams.

Pharmacokinetics

Glimepiride is characterized by its rapid and complete absorption, extensive metabolism, and linear pharmacokinetic profile within the therapeutic dose range.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[3]

Absorption

Following oral administration, glimepiride is completely absorbed from the gastrointestinal tract, with significant absorption occurring within one hour.[1] Peak plasma concentrations (Cmax) are typically reached 2 to 3 hours post-administration.[1] The oral bioavailability is approximately 100%.[4]

Distribution

Glimepiride exhibits a high degree of plasma protein binding, exceeding 99.5%.[1] After intravenous administration in healthy subjects, the volume of distribution (Vd) is approximately 8.8 liters.[1]

Metabolism

Glimepiride is completely metabolized in the liver, primarily through oxidative biotransformation by the cytochrome P450 2C9 (CYP2C9) isoenzyme.[1][3] This process yields two main metabolites:

-

M1 (cyclohexyl hydroxy methyl derivative): An active metabolite with approximately one-third of the pharmacological activity of the parent compound.[5]

-

M2 (carboxyl derivative): An inactive metabolite formed from the further metabolism of M1 by cytosolic enzymes.[1][5]

Excretion

The metabolites of glimepiride are excreted via both urine and feces. The elimination half-life (t½) ranges from 5 to 9 hours for single and multiple doses.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of glimepiride from in vivo studies in various populations.

Table 1: Pharmacokinetic Parameters of Glimepiride in Humans

| Parameter | Value | Population | Reference |

| Bioavailability | ~100% | Healthy Adults | [3][4] |

| Tmax (Time to Peak Concentration) | 2 - 3 hours | Healthy & T2DM Adults | [1] |

| Cmax (Peak Concentration) | 102.4 ± 47.7 ng/mL | T2DM Pediatric (1 mg dose) | [1] |

| AUC(0-last) (Area Under the Curve) | 338.8 ± 203.1 ng·hr/mL | T2DM Pediatric (1 mg dose) | [1] |

| Vd (Volume of Distribution) | 8.8 L | Healthy Adults (IV dose) | [1] |

| Protein Binding | > 99.5% | Healthy Adults | [1] |

| CL (Total Body Clearance) | 47.8 mL/min | Healthy Adults (IV dose) | [1] |

| t½ (Elimination Half-Life) | 5 - 9 hours | Healthy & T2DM Adults | [3] |

| t½ (Elimination Half-Life) | 3.1 ± 1.7 hours | T2DM Pediatric (1 mg dose) | [1] |

Table 2: Pharmacokinetic Parameters of Glimepiride in Animal Models (Rats)

| Parameter | Value | Study Condition | Reference |

| Cmax (Peak Concentration) | 35.31 ± 4.05 µg/mL | Diabetic Rats | [6] |

| Tmax (Time to Peak Concentration) | 3.2 ± 0.25 h | Diabetic Rats | [6] |

| Ka (Absorption Rate Constant) | 2.92 ± 0.14 h⁻¹ | Normal Rats | [6] |

| Ke (Elimination Rate Constant) | 0.71 ± 0.09 h⁻¹ | Normal Rats | [6] |

| t½β (Elimination Half-Life) | 5.30 ± 0.14 h | Normal Rats | [6] |

| AUC (Area Under the Curve) | 86.10 ± 5.2 µg·h/mL | Normal Rats | [6] |

| Vd(B) (Volume of Distribution) | 2.83 ± 0.13 L/kg | Normal Rats | [6] |

| ClB (Total Body Clearance) | 0.093 ± 0.005 L/kg·h | Normal Rats | [6] |

Pharmacodynamics

Glimepiride's primary pharmacodynamic effect is the lowering of blood glucose. This is achieved through a dual mechanism involving both pancreatic and extrapancreatic actions.[7]

Mechanism of Action

2.1.1 Pancreatic Effects: Insulin (B600854) Secretion The principal mechanism of glimepiride is the stimulation of insulin release from functional pancreatic β-cells.[8] This process involves:

-

Binding to SUR1: Glimepiride binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[4][9]

-

KATP Channel Closure: This binding leads to the closure of the KATP channels.[9]

-

Membrane Depolarization: The closure of KATP channels causes membrane depolarization.[9]

-

Calcium Influx: Depolarization opens voltage-dependent calcium channels, resulting in an influx of calcium ions (Ca²⁺) into the cell.[9]

-

Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[9]

2.1.2 Extrapancreatic Effects: Insulin Sensitivity Glimepiride also exerts extrapancreatic effects that contribute to its glucose-lowering activity. It increases peripheral insulin sensitivity, meaning the body's cells utilize glucose more effectively.[9] This is thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues, which facilitates glucose uptake.[9][10] In animal models, glimepiride has been shown to reduce insulin resistance and increase hepatic glucose disposal.[10]

Dose-Response Relationship

Clinical studies have demonstrated a clear dose-response relationship for glimepiride's effect on glycemic control. Increasing doses from 1 mg to 8 mg daily lead to progressively greater reductions in fasting plasma glucose (FPG), postprandial glucose (PPG), and glycosylated hemoglobin (HbA1c).[11] While a 4 mg dose provides a nearly maximal antihyperglycemic effect, higher doses up to 8 mg may be beneficial for patients with higher baseline FPG levels.[1][10]

Table 3: Pharmacodynamic Effects of Glimepiride Monotherapy (14-Week Study)

| Parameter | 1 mg Dose | 4 mg Dose | 8 mg Dose | Reference |

| Median Change in FPG (mg/dL) | -43 | -70.5 | -74 | [10] |

| Mean Change in HbA1c (%) | -1.2 | -1.8 | -1.9 | [10] |

| Median Change in PPG (mg/dL) | -63 | -92 | -94 | [10] |

Experimental Protocols

This section outlines common methodologies for conducting in vivo pharmacokinetic and pharmacodynamic studies of glimepiride.

In Vivo Animal PK/PD Study Protocol

3.1.1 Animal Model Diabetes is commonly induced in male Wistar or Sprague-Dawley rats (weighing 200-250g) via a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 50 mg/kg.[12][13] Rats with blood glucose levels exceeding 250 mg/dL after 72 hours are typically selected for the study.[12]

3.1.2 Drug Administration and Sample Collection

-

Administration: Glimepiride is administered orally, often as a single dose (e.g., 6 mg/kg), via gavage.[14][15]

-

Blood Sampling: Blood samples (approx. 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[15]

-

Plasma Preparation: Samples are centrifuged (e.g., at 4000 rpm for 20 minutes) to separate the plasma, which is then stored at -80°C until analysis.[8]

3.1.3 Bioanalytical Method: UPLC-MS/MS A sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is frequently used for the quantification of glimepiride in plasma.[8]

-

Sample Preparation: Protein precipitation is performed by adding a solvent like acetonitrile (B52724) (often containing an internal standard such as glimepiride-d5) to the plasma samples.[8]

-

Chromatography: The analyte is separated on a C18 column with an isocratic mobile phase (e.g., acetonitrile and 0.1% ammonium (B1175870) formate).[8]

-

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM).[8]

Human Clinical Study Protocol

3.2.1 Study Design A common design is a single-dose, randomized, crossover study in healthy male volunteers.[2] Subjects receive different doses of glimepiride (e.g., 1, 2, 4, and 8 mg) in separate study periods with a washout interval in between.[2]

3.2.2 Procedures

-

Dosing: Subjects receive a single oral dose of glimepiride after an overnight fast.[2]

-

Blood and Urine Collection: Blood and urine samples are collected at regular intervals for up to 36-48 hours post-dose to determine the concentrations of glimepiride and its metabolites.[2]

-

Pharmacodynamic Assessments: Blood samples are also analyzed for glucose, insulin, and C-peptide levels to assess the pharmacodynamic response.[16]

PK/PD Relationship

The therapeutic effect of glimepiride is directly linked to its plasma concentration. A pharmacokinetic-pharmacodynamic (PK-PD) model can describe the relationship between glimepiride plasma concentrations, the resulting increase in insulin secretion, and the subsequent decrease in plasma glucose levels.[16] The peak effects on insulin secretion and glucose reduction typically occur around 2.5 hours after drug intake, preceding the peak plasma concentration of the drug itself.[16]

Conclusion

Glimepiride is a well-characterized sulfonylurea with predictable in vivo pharmacokinetics and a potent, dual-mechanism pharmacodynamic effect. Its complete oral absorption and dose-linear PK profile make it a reliable agent for glycemic control. The primary mechanism of stimulating insulin secretion is complemented by extrapancreatic effects that enhance insulin sensitivity. Understanding these PK/PD properties and the experimental methodologies used to define them is critical for the continued development and optimization of therapies for type 2 diabetes mellitus.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Dose linearity assessment of glimepiride (Amaryl) tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ClinPGx [clinpgx.org]

- 5. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 10. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A dose-response study of glimepiride in patients with NIDDM who have previously received sulfonylurea agents. The Glimepiride Protocol #201 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Glimepiride-Loaded Nanoemulgel; Development, In Vitro Characterization, Ex Vivo Permeation and In Vivo Antidiabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

Glimepiride's Role in Stimulating Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying glimepiride-induced insulin (B600854) secretion. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of diabetes and metabolic diseases. This guide delves into the core signaling pathways, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of the described mechanisms.

Core Mechanism of Action: KATP Channel-Dependent Insulin Secretion

Glimepiride (B1671586), a second-generation sulfonylurea, primarily stimulates insulin secretion from pancreatic β-cells by interacting with the ATP-sensitive potassium (KATP) channels.[1][2] These channels are crucial regulators of β-cell membrane potential and, consequently, insulin exocytosis.[3][4]

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5][6] Under resting glucose conditions, these channels are open, maintaining a hyperpolarized state of the β-cell membrane. An increase in intracellular ATP, resulting from glucose metabolism, leads to the closure of KATP channels.[3][4] This closure causes membrane depolarization, which in turn opens voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules.[2]

Glimepiride mimics the effect of ATP by binding to the SUR1 subunit of the KATP channel, inducing its closure and initiating the cascade of events leading to insulin release.[1][7]

Signaling Pathway

The canonical signaling pathway for glimepiride-induced insulin secretion is depicted below.

Caption: KATP Channel-Dependent Signaling Pathway of Glimepiride.

KATP Channel-Independent Mechanisms

Emerging evidence suggests that glimepiride can also stimulate insulin secretion through mechanisms independent of KATP channel closure. One key pathway involves the direct activation of the exchange protein directly activated by cAMP 2 (Epac2), also known as cAMP-GEFII.[1][8][9]

Epac2 is a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1.[8] Sulfonylureas, including glimepiride, can directly bind to and activate Epac2, leading to the activation of Rap1.[1][8] This signaling cascade is involved in the mobilization and exocytosis of insulin granules.[10] This KATP channel-independent action may contribute to the sustained insulin secretion observed with glimepiride treatment.

Signaling Pathway

The KATP channel-independent signaling pathway of glimepiride is illustrated below.

Caption: KATP Channel-Independent Signaling via Epac2.

Extrapancreatic Effects of Glimepiride

Beyond its direct effects on pancreatic β-cells, glimepiride also exerts extrapancreatic actions that contribute to its glucose-lowering efficacy. These effects primarily involve enhancing insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue.[1][2]

A key mechanism is the promotion of glucose transporter 4 (GLUT4) translocation from intracellular vesicles to the plasma membrane.[2][11] This increases glucose uptake into muscle and fat cells. Glimepiride has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of GLUT4 translocation and other metabolic processes.[12][13]

Signaling Pathway

The signaling pathway for glimepiride's extrapancreatic effects is outlined below.

Caption: Extrapancreatic Signaling of Glimepiride.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of glimepiride with its targets and its physiological effects.

| Parameter | Value | Cell/System | Reference |

| IC50 for Kir6.2/SUR1 | 3.0 ± 0.5 nM | Recombinant Xenopus oocytes | [5] |

| IC50 for Kir6.2/SUR2A | 5.4 ± 0.1 nM | Recombinant Xenopus oocytes | [5] |

| IC50 for Kir6.2/SUR2B | 7.3 ± 0.2 nM | Recombinant Xenopus oocytes | [5] |

| IC50 for Kir6.2 (low affinity) | ~400 µM | Recombinant Xenopus oocytes | [5] |

| Table 1: Glimepiride Inhibition of KATP Channel Subtypes. |

| Treatment | Change in Fasting Plasma Glucose | Change in Fasting Plasma Insulin | Study Population | Reference |

| Glimepiride (1-8 mg/day) | ↓ 46 mg/dL | ↑ | Type 2 Diabetes Patients | [14] |

| Glimepiride (2 mg/day) | ↓ 4.1 mmol/L | ↑ to 41 µU/L | Type 2 Diabetes Patients | [15] |

| Glimepiride | ↓ 2.4 mmol/l | ↑ from 66 to 84 pmol/l | Type 2 Diabetes Patients | [6][16] |

| Table 2: Clinical Efficacy of Glimepiride. |

| Effect | Observation | Cell/System | Reference |

| First-Phase Insulin Secretion | Improved (19 ± 8 vs. 32 ± 11 pmol/l) | Humans with Type 2 Diabetes | [6][16] |

| Second-Phase Insulin Secretion | Improved (48 ± 23 vs. 72 ± 32 pmol/l) | Humans with Type 2 Diabetes | [6][16] |

| Table 3: Effects of Glimepiride on Insulin Secretion Phases. |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the effects of glimepiride.

Patch-Clamp Electrophysiology for KATP Channel Analysis

Objective: To measure the effect of glimepiride on the activity of KATP channels.

Methodology:

-

Cell Preparation: Use pancreatic β-cells (e.g., MIN6 cells) or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing Kir6.2/SUR1.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Recording Configuration: Establish a gigaseal between the micropipette and the cell membrane. Use the inside-out patch configuration to allow direct application of glimepiride to the intracellular face of the channel.

-

Data Acquisition: Record channel currents using a patch-clamp amplifier and appropriate software. Apply voltage ramps or hold the membrane at a constant potential.

-

Drug Application: Perfuse the patch with the internal solution containing varying concentrations of glimepiride.

-

Data Analysis: Measure the current inhibition at each glimepiride concentration and fit the data to a dose-response curve to determine the IC50.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To quantify insulin secretion from isolated pancreatic islets in response to glucose and glimepiride.

Methodology:

-

Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.

-

Islet Culture: Culture isolated islets overnight to allow recovery.

-

Pre-incubation: Pre-incubate batches of size-matched islets (e.g., 10 islets/well) in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours.[5][17]

-

Stimulation:

-

Basal: Incubate islets in KRB with low glucose.

-

Stimulated: Incubate islets in KRB with high glucose (e.g., 16.7 mM).

-

Glimepiride: Incubate islets in KRB with low or high glucose plus varying concentrations of glimepiride.

-

-

Sample Collection: After the incubation period (typically 1 hour), collect the supernatant.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).[18][19]

-

Data Normalization: Normalize insulin secretion to the total insulin content of the islets (determined after cell lysis) or to the number of islets.

Radioligand Binding Assay

Objective: To determine the binding affinity of glimepiride to the sulfonylurea receptor (SUR1).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in SUR1, such as insulinoma cells (e.g., RIN-m5F) or cells overexpressing SUR1.[20]

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding:

-

Incubation: Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.[2][21]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of glimepiride. Fit the data to a competition binding equation to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the effects of a novel insulin secretagogue like glimepiride.

Caption: A typical experimental workflow for studying insulin secretagogues.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Glimepiride improves both first and second phases of insulin secretion in type 2 diabetes. | Semantic Scholar [semanticscholar.org]

- 5. Static insulin secretion analysis of isolated islets [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cAMP sensor Epac2 is a direct target of antidiabetic sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glimepiride induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glimepiride improves both first and second phases of insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. surgery.wisc.edu [surgery.wisc.edu]

- 20. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 21. giffordbioscience.com [giffordbioscience.com]

The Extrapancreatic Actions of Glimepiride in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride (B1671586), a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells, a growing body of evidence illuminates its significant extrapancreatic effects on glucose metabolism. This technical guide provides an in-depth exploration of these effects, focusing on glimepiride's direct actions on peripheral tissues, including skeletal muscle, adipose tissue, and the liver. We delve into the molecular pathways influenced by glimepiride, present quantitative data from key studies, and provide detailed experimental protocols for the assays cited. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes and metabolic drug development.

Introduction

Beyond its well-established role as an insulin secretagogue, glimepiride exerts direct effects on glucose uptake, glycogen (B147801) synthesis, and gluconeogenesis in peripheral tissues.[1][2] These actions contribute to its overall glucose-lowering efficacy and may offer advantages over other sulfonylureas. Understanding these extrapancreatic mechanisms is crucial for optimizing therapeutic strategies and for the development of novel anti-diabetic agents. This guide will systematically dissect the molecular underpinnings of glimepiride's actions in key metabolic tissues.

Effects on Skeletal Muscle: Enhancing Glucose Uptake and Storage

Skeletal muscle is the primary site of insulin-mediated glucose disposal. Glimepiride has been shown to enhance glucose uptake and glycogen synthesis in this tissue through insulin-dependent and -independent mechanisms.

Increased Glucose Transporter (GLUT4) Translocation and Expression

A key extrapancreatic effect of glimepiride is the promotion of glucose transporter 4 (GLUT4) translocation to the plasma membrane of muscle cells, a critical step for glucose entry.[3][4] Studies have also demonstrated that glimepiride can increase the total expression of GLUT4.[5]

Stimulation of Glycogen Synthesis

Glimepiride enhances the storage of glucose as glycogen in skeletal muscle. Research on cultured human skeletal muscle cells has shown that glimepiride significantly increases insulin-stimulated glycogen synthesis.[6][7][8] This effect is mediated, at least in part, by the activation of the PI3K pathway.[6][8]

Table 1: Quantitative Effects of Glimepiride on Skeletal Muscle Glucose Metabolism

| Parameter | Cell/Tissue Type | Glimepiride Concentration | Effect | Reference |

| Insulin-Stimulated Glycogen Synthesis | Cultured Human Myotubes | 0.1 µmol/l | 39.97% ± 8.4% increase | [5][6] |

| GLUT4 Protein Expression | Oxidative Skeletal Muscle (MSG-induced obese rats) | Not specified (in vivo) | ~50% increase | [9][10] |

| Insulin-Stimulated Glucose Uptake | Oxidative Skeletal Muscle (MSG-induced obese rats) | Not specified (in vivo) | Recovered obesity-induced reduction (~20%) | [9][10] |

Effects on Adipose Tissue: Facilitating Glucose Uptake

Adipose tissue also plays a role in glucose homeostasis, and glimepiride influences glucose metabolism in adipocytes.

Promotion of GLUT4 Translocation

Similar to its action in muscle cells, glimepiride stimulates the translocation of GLUT4 to the plasma membrane of adipocytes, thereby increasing glucose uptake.[3][11] This effect has been observed even in insulin-resistant adipocytes.[12]

Table 2: Quantitative Effects of Glimepiride on Adipose Tissue Glucose Metabolism

| Parameter | Cell/Tissue Type | Glimepiride Concentration | Effect | Reference |

| Glucose Transport | 3T3 Adipocytes | Not specified | Up to 35% of the maximum insulin response | [8] |

| GLUT4 Translocation | Insulin-resistant rat adipocytes | Not specified | Stimulation of translocation | [12] |

Effects on the Liver: Regulating Glucose Production

The liver is a central regulator of endogenous glucose production. Glimepiride exerts beneficial effects on hepatic glucose metabolism by promoting glycogen storage and inhibiting gluconeogenesis.[2][3]

Increased Glycogen Synthesis

In vivo studies in rats have demonstrated that glimepiride treatment leads to a significant increase in hepatic glycogen synthesis.[2]

Inhibition of Gluconeogenesis

Glimepiride has been shown to prevent hepatic gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[2] This contributes to the reduction of fasting plasma glucose levels.

Table 3: Effects of Glimepiride on Hepatic Glucose Metabolism

| Parameter | Animal Model | Effect | Reference |

| Hepatic Glycogen Synthesis | SUR1 -/- rats | Significantly higher than control | [2] |

| Hepatic Gluconeogenesis | SUR1 -/- rats | Prevented | [2] |

Molecular Signaling Pathways

The extrapancreatic effects of glimepiride are mediated by its influence on key intracellular signaling pathways, most notably the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

The PI3K/Akt Pathway

Activation of the PI3K/Akt pathway is a central mechanism underlying many of glimepiride's extrapancreatic actions.[6][13][14] This pathway is a critical regulator of glucose metabolism, cell growth, and survival.[15] Glimepiride has been shown to activate PI3K and its downstream effector Akt in adipocytes, skeletal muscle, and other cell types.[13][14] The activation of this pathway by glimepiride appears to be, at least in some contexts, independent of the insulin receptor.[2]

Caption: Glimepiride-activated PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To quantify the effect of glimepiride on glucose uptake in differentiated 3T3-L1 adipocytes.

Protocol:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. To induce differentiation, treat confluent cells for 48 hours with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin. Then, culture for an additional 4-6 days in DMEM with 10% FBS and 1 µg/mL insulin, changing the medium every 2 days.

-

Serum Starvation: Prior to the assay, wash the differentiated adipocytes with serum-free DMEM and incubate in serum-free, low-glucose DMEM for 2-4 hours.

-

Glimepiride and Insulin Treatment: Incubate the cells with varying concentrations of glimepiride (e.g., 0.1-10 µM) in the presence or absence of a submaximal concentration of insulin (e.g., 1 nM) for 30-60 minutes at 37°C.

-

Glucose Uptake Measurement:

-

Radiolabeled Glucose: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and incubate for 5-10 minutes.

-

Fluorescent Glucose Analog: Alternatively, use a fluorescent glucose analog like 6-NBDG.

-

-

Lysis and Scintillation Counting/Fluorescence Reading: Wash the cells with ice-cold PBS to stop the uptake. Lyse the cells with 0.1% SDS. For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent analogs, measure the fluorescence using a plate reader.

-

Data Analysis: Normalize glucose uptake to the protein concentration of each well.

Caption: Experimental workflow for glucose uptake assay.

Western Blot Analysis of PI3K/Akt Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt pathway in response to glimepiride treatment.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., L6 myotubes, 3T3-L1 adipocytes) to near confluence. Serum starve the cells for 4-6 hours. Treat the cells with glimepiride at desired concentrations and time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Caption: Experimental workflow for Western blot analysis.

Conclusion

The extrapancreatic effects of glimepiride significantly contribute to its glycemic control in type 2 diabetes. Its ability to directly enhance glucose uptake and storage in muscle and adipose tissue, coupled with its inhibitory action on hepatic glucose production, underscores its multifaceted mechanism of action. The activation of the PI3K/Akt signaling pathway is a key molecular event mediating these beneficial effects. A thorough understanding of these extrapancreatic actions, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of effective and targeted therapies for metabolic diseases.

References

- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hypoglycaemic effects of glimepiride in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eajm.org [eajm.org]

- 5. Effect of glimepiride on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Extrapancreatic effects of sulfonylureas--a comparison between glimepiride and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of glucose transport and glycogen synthesis in L6 muscle cells during oxidative stress. Evidence for cross-talk between the insulin and SAPK2/p38 mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glimepiride induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jabonline.in [jabonline.in]

- 15. benchchem.com [benchchem.com]

The Dawn of a New Generation: A Technical Guide to the Discovery and Development of Third-Generation Sulfonylureas

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of third-generation sulfonylureas, with a primary focus on the class's principal agent, glimepiride (B1671586). We will delve into the historical context, the intricate mechanisms of action, detailed experimental protocols that paved the way for its approval, and the clinical data that established its place in the therapeutic arsenal (B13267) against type 2 diabetes mellitus.

A Legacy of Innovation: The Historical Development of Sulfonylureas

The journey of sulfonylureas as oral hypoglycemic agents began serendipitously in the 1940s with the observation of the glucose-lowering effects of certain sulfonamide antibiotics. This discovery led to the development of the first-generation sulfonylureas, such as tolbutamide, in the 1950s. The second generation, introduced in the 1980s, brought forth more potent compounds like glibenclamide (glyburide) and glipizide.

The evolution continued with the advent of the third-generation sulfonylureas, exemplified by glimepiride, which was first patented in 1979 and approved for medical use in 1995. While some classifications place glimepiride as a second-generation agent due to its market entry time, its distinct chemical structure and pharmacological profile have led many to categorize it as a third-generation sulfonylurea. This new generation aimed to provide effective glycemic control with an improved safety profile, particularly concerning the risk of hypoglycemia and cardiovascular effects.

Unraveling the Mechanism of Action: Pancreatic and Extrapancreatic Effects

The primary mechanism of action of third-generation sulfonylureas, like their predecessors, is the stimulation of insulin (B600854) secretion from pancreatic β-cells. However, glimepiride exhibits unique properties in its interaction with the ATP-sensitive potassium (KATP) channels and also demonstrates significant extrapancreatic effects.

Pancreatic Action: The KATP Channel Signaling Pathway

Glimepiride binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel in pancreatic β-cells. This binding initiates a cascade of events leading to insulin exocytosis.

Figure 1: Pancreatic Signaling Pathway of Glimepiride.

Extrapancreatic Effects: Enhancing Insulin Sensitivity

A key differentiator of glimepiride is its significant extrapancreatic effects, which contribute to its glucose-lowering efficacy by improving insulin sensitivity in peripheral tissues like muscle and fat.[1][2]

Figure 2: Extrapancreatic Signaling Pathway of Glimepiride.

Quantitative Efficacy and Pharmacokinetics

The clinical development of glimepiride involved numerous trials to establish its efficacy and pharmacokinetic profile.

Efficacy Data

Clinical studies have consistently demonstrated the ability of glimepiride to significantly reduce key glycemic markers.

| Parameter | Dosage | Mean Reduction from Baseline | Study Reference |

| HbA1c | 1-8 mg/day | 1.4% (vs. placebo) | [3] |

| 1-4 mg/day | -1.5% to -1.7% | [4] | |

| 6 mg/day | -1.44% | [5] | |

| 8 mg/day | -1.91% | [5] | |

| Fasting Plasma Glucose (FPG) | 1-8 mg/day | 46 mg/dL (vs. placebo) | [3] |

| 8 mg q.d. | ~3.8 mmol/L | [6] | |

| 2-hour Postprandial Glucose (PPG) | 1-8 mg/day | 72 mg/dL (vs. placebo) | [3] |

Pharmacokinetic Profile

| Parameter | Value |

| Bioavailability | ~100% |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |

| Protein Binding | >99.5% |

| Metabolism | Hepatic (primarily via CYP2C9) |

| Elimination Half-life | 5-8 hours |

| Duration of Action | ~24 hours |

Key Experimental Protocols

The development of glimepiride relied on a series of well-defined experimental protocols to assess its pharmacological properties.

Sulfonylurea Receptor (SUR) Binding Assay

This assay is crucial for determining the binding affinity of sulfonylureas to their target receptor.

Figure 3: Experimental Workflow for SUR Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Membranes from a suitable source, such as rat β-cell tumors or insulinoma cell lines (e.g., RINm5F), are isolated through differential centrifugation.

-

Binding Incubation: Membranes (50-100 µg of protein) are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled sulfonylurea, typically [3H]glibenclamide (~1 nM), and varying concentrations of the unlabeled competitor drug (glimepiride).[7] Incubation is carried out at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.[7]

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled sulfonylurea. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Glimepiride Clinical Trial Design (Illustrative Example)

This section outlines a typical design for a clinical trial evaluating the efficacy and safety of glimepiride.

Title: A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of Glimepiride in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Diet and Exercise.

Study Design:

Figure 4: Illustrative Clinical Trial Workflow for Glimepiride.

Inclusion and Exclusion Criteria:

| Inclusion Criteria | Exclusion Criteria |

| Diagnosis of Type 2 Diabetes Mellitus | History of Type 1 Diabetes Mellitus |

| Age 18 years or older | History of diabetic ketoacidosis |

| HbA1c between 7.5% and 11.0% | Significant renal or hepatic impairment |

| Inadequate glycemic control on diet and exercise alone | Current treatment with other oral antidiabetic agents or insulin |

| [8] | [8] |

Endpoints:

-

Primary Endpoint: Change in HbA1c from baseline to the end of the study.

-

Secondary Endpoints: Change in FPG and PPG from baseline, percentage of patients achieving a target HbA1c, incidence of adverse events (especially hypoglycemia).

Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate. Safety data is summarized descriptively.

Synthesis of Glimepiride: A Chemical Pathway

Several synthetic routes for glimepiride have been developed. The following is a representative multi-step synthesis.[5][9]

Reaction Scheme:

Figure 5: A Synthetic Route to Glimepiride.

Experimental Protocol Outline:

-

Step 1: Condensation: 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole is reacted with phenethyl isocyanate in a high-boiling solvent like toluene at elevated temperatures (120-130°C) to form the corresponding carboxamide intermediate.[9]

-

Step 2: Chlorosulfonation: The intermediate from Step 1 is treated with chlorosulfonic acid in a solvent such as dichloromethane at a controlled temperature (-5 to 30°C) to introduce the sulfonyl chloride group onto the phenyl ring.[9]

-

Step 3: Aminolysis: The sulfonyl chloride is then reacted with ammonium hydroxide in a solvent like methanol to form the sulfonamide.[9]

-

Step 4: Final Condensation: The sulfonamide intermediate is condensed with trans-4-methylcyclohexyl isocyanate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone or acetonitrile to yield the final product, glimepiride.[9]

Conclusion

The discovery and development of third-generation sulfonylureas, particularly glimepiride, represent a significant advancement in the management of type 2 diabetes. Through a refined mechanism of action that includes both pancreatic and extrapancreatic effects, glimepiride offers potent glycemic control. The rigorous experimental and clinical evaluation of this compound has provided a wealth of data on its efficacy, safety, and pharmacokinetic profile, solidifying its role as a valuable therapeutic option. This guide has provided a technical overview of the key aspects of its development, intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Extrapancreatic effects of sulfonylureas--a comparison between glimepiride and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A placebo-controlled, randomized study of glimepiride in patients with type 2 diabetes mellitus for whom diet therapy is unsuccessful - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table 3, Inclusion and exclusion criteria - Diabetes Medications for Adults With Type 2 Diabetes: An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

- 7. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Combination of Glimepiride/Vildagliptin/Metformin in Patients With T2D and Dual Treatment Failure | Clinical Research Trial Listing [centerwatch.com]

- 9. Glimepiride synthesis - chemicalbook [chemicalbook.com]

Glimepiride's Binding Affinity to the Sulfonylurea Receptor 1 (SUR1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of glimepiride (B1671586) to its primary molecular target, the sulfonylurea receptor 1 (SUR1). SUR1 is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells, and glimepiride's interaction with this receptor is fundamental to its therapeutic action in type 2 diabetes. This document collates quantitative binding data, details established experimental protocols for its measurement, and illustrates the associated signaling pathways.

Core Data Presentation: Quantitative Binding Affinity of Glimepiride to SUR1

The binding of glimepiride to SUR1 has been quantified using various experimental approaches, primarily radioligand binding assays and electrophysiological studies. The data consistently demonstrate a high-affinity interaction.

| Parameter | Value | Cell/System Type | Experimental Method | Reference |

| IC50 | 3.0 ± 0.5 nM | Recombinant human Kir6.2/SUR1 expressed in Xenopus oocytes | Inside-out patch clamp electrophysiology | [1] |

| Ki | 0.7 - 6.8 nM | Rat β-cell membranes and intact β-cells | [3H]-glimepiride radioligand binding assay | [1] |

| IC50 | 8.3 nM | SUR1-expressing HEK293t cells | [3H]-glibenclamide displacement assay | |

| k_on | 2.5-3 fold higher than glibenclamide | Rat β-cell membranes | [3H]-sulfonylurea kinetic binding studies | [2] |

| k_off | 8-9 fold higher than glibenclamide | Rat β-cell membranes | [3H]-sulfonylurea kinetic binding studies | [2] |

Signaling Pathway and Mechanism of Action

Glimepiride exerts its primary therapeutic effect by modulating the K-ATP channels in pancreatic β-cells. The binding of glimepiride to the SUR1 subunit initiates a cascade of events leading to insulin (B600854) exocytosis.[3]

Signaling Pathway Diagram

Caption: Glimepiride's signaling cascade in pancreatic β-cells.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a typical competition binding assay to determine the affinity of glimepiride for SUR1, often using radiolabeled glibenclamide due to its high affinity and commercial availability.

Objective: To determine the inhibitory constant (Ki) of glimepiride for the SUR1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing SUR1 (e.g., pancreatic β-cell lines like MIN6 or RIN-m5F, or HEK293 cells transfected with SUR1).[4]

-

Radioligand: [3H]glibenclamide.

-

Unlabeled Ligand: Glimepiride.

-

Non-specific Binding Control: A high concentration of unlabeled glibenclamide (e.g., 1 µM).

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold incubation buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Workflow Diagram:

Caption: Workflow for a competition radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize SUR1-expressing cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the incubation buffer.[5]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

-

Competition: Add increasing concentrations of unlabeled glimepiride to the wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled glibenclamide.

-

Radioligand Addition: Add a fixed concentration of [3H]glibenclamide to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[5][6]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the glimepiride concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This protocol describes the use of the patch-clamp technique to measure the inhibitory effect of glimepiride on K-ATP channel currents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of glimepiride on K-ATP channels.

Materials:

-

Cell Preparation: Cells expressing K-ATP channels (e.g., primary pancreatic β-cells, or cell lines like HEK293 co-transfected with Kir6.2 and SUR1).

-

Patch-Clamp Rig: Microscope, micromanipulator, amplifier, and data acquisition system.

-

Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.

-

Pipette (Intracellular) Solution: Typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgATP, pH adjusted to 7.2 with KOH.

-

Bath (Extracellular) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.

-

Glimepiride Stock Solution.

Workflow Diagram:

Caption: Workflow for patch-clamp electrophysiology experiments.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Fill the patch pipette with the intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Configuration:

-

Whole-Cell: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

-

Inside-Out: After forming a cell-attached patch, retract the pipette to excise a patch of membrane with the intracellular side facing the bath solution.

-

-

Current Recording: Clamp the membrane potential at a fixed voltage (e.g., -70 mV) and record the baseline K-ATP channel current.

-

Drug Application: Perfuse the bath (for whole-cell) or the excised patch (for inside-out) with solutions containing increasing concentrations of glimepiride.[7]

-

Data Acquisition: Record the current at each glimepiride concentration until a steady-state inhibition is reached.

-

Data Analysis: Measure the amplitude of the current at each concentration and normalize it to the baseline current. Plot the normalized current against the logarithm of the glimepiride concentration and fit the data to a dose-response curve to determine the IC50.[7]

Conclusion

The high-affinity binding of glimepiride to the SUR1 subunit of the K-ATP channel is a well-characterized interaction that is central to its function as an insulin secretagogue. The quantitative data and experimental protocols presented in this guide provide a robust foundation for researchers in the field of diabetes drug discovery and development. The methodologies described herein are standard approaches for characterizing the affinity and functional effects of compounds targeting SUR1.

References

- 1. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Glimepiride on Insulin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of glimepiride (B1671586) on insulin (B600854) release from pancreatic beta-cells. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in diabetes drug discovery and development. This document summarizes key quantitative data from various studies, presents detailed experimental protocols for relevant assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanisms of Glimepiride-Induced Insulin Secretion

Glimepiride, a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[1] This effect is primarily mediated through its interaction with the ATP-sensitive potassium (KATP) channels on the beta-cell membrane. However, evidence also suggests the existence of a secondary, KATP-independent pathway involving the exchange protein directly activated by cAMP 2 (Epac2).

KATP Channel-Dependent Pathway

The canonical pathway for glimepiride-induced insulin secretion involves the following key steps:

-

Binding to SUR1: Glimepiride binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel in pancreatic beta-cells.[2] Glimepiride has a lower binding affinity for the beta-cell receptor compared to glibenclamide.[2][3]

-

KATP Channel Closure: This binding event leads to the closure of the KATP channels.

-

Membrane Depolarization: The closure of KATP channels prevents the efflux of potassium ions, leading to the depolarization of the beta-cell membrane.

-

Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, resulting in an influx of extracellular calcium into the cell.

-

Insulin Exocytosis: The subsequent rise in intracellular calcium concentration triggers the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.

KATP Channel-Independent Pathway via Epac2

Emerging evidence suggests that glimepiride can also potentiate insulin secretion through a pathway independent of its direct action on KATP channels. This alternative mechanism involves the activation of Epac2, a cAMP-regulated guanine (B1146940) nucleotide exchange factor.[4] Activation of Epac2 can enhance insulin exocytosis, suggesting a synergistic role in amplifying the insulin secretory response.[5][6] While some sulfonylureas like tolbutamide (B1681337) and glibenclamide have been shown to activate Epac2, the direct and quantitative effects of glimepiride on this pathway are still an area of active research.[4]

Quantitative Data on Glimepiride's In Vitro Effects

The following tables summarize quantitative data from various in vitro studies on the effects of glimepiride on insulin release and related parameters.

| Parameter | Glimepiride Concentration | Cell/Tissue Type | Key Findings | Reference |

| Insulin Secretion | Pharmacological concentration | Isolated perfused rat pancreas | Stimulated a biphasic insulin release with a sharp first phase and a sustained second phase. The extent of release was dependent on glucose concentration. | [7] |

| Comparison with Glibenclamide | Not specified | In vitro studies | Glimepiride was found to be twice as potent as glibenclamide in stimulating lipogenesis and glycogenesis. | [1] |

| Binding Affinity | Not applicable | Rat beta-cell tumors and RINm5F insulinoma cells | Glimepiride has a 2.5- to 3-fold lower binding affinity than glibenclamide. | [2] |

Note: This table is a summary of available data and may not be exhaustive. Researchers should refer to the primary literature for detailed experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the effects of glimepiride on insulin release.

Isolation of Pancreatic Islets from Mice

This protocol describes a method for isolating pancreatic islets for ex vivo studies.[8]

Materials:

-

Collagenase P solution

-

Hanks' Balanced Salt Solution (HBSS)

-

Density gradient medium (e.g., Lympholyte)

-

Surgical instruments

-

Centrifuge

Procedure:

-

Anesthetize the mouse according to approved institutional protocols.

-

Expose the pancreas and locate the common bile duct.

-

Inject collagenase P solution into the common bile duct to perfuse the pancreas.

-

Excise the distended pancreas and place it in a conical tube with HBSS.

-

Incubate the pancreas at 37°C with gentle shaking to digest the exocrine tissue.

-